

Eleclazine's Attenuation of Intracellular Sodium and Calcium Overload: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleclazine (formerly GS-6615) is a selective inhibitor of the late cardiac sodium current (late INa). Under pathological conditions such as myocardial ischemia and in certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), an increase in the late INa leads to an overload of intracellular sodium (Na+). This sodium accumulation subsequently drives an increase in intracellular calcium (Ca2+) via the reverse mode of the sodium-calcium exchanger (NCX). The resultant calcium overload is a key contributor to cardiac arrhythmias and cellular injury. **Eleclazine**, by potently and selectively blocking the late INa, mitigates this pathological cascade, thereby reducing intracellular sodium and calcium overload and restoring normal cardiac electrophysiology. This guide provides an in-depth overview of **eleclazine**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.

Mechanism of Action: Targeting the Late Sodium Current

The primary pharmacological action of **eleclazine** is the selective inhibition of the late component of the fast sodium current in cardiomyocytes.[1] Unlike the transient peak sodium current responsible for the rapid depolarization of the cardiac action potential, the late sodium







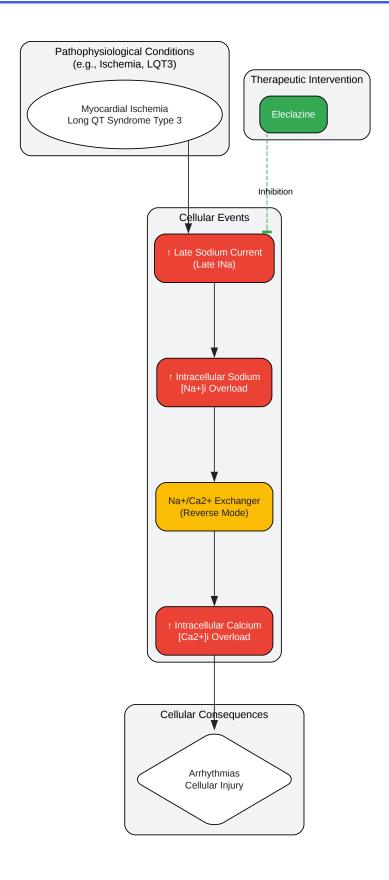
current is a sustained inward current that persists during the plateau phase. In disease states, this current is enhanced, leading to a significant influx of sodium ions.[1]

Eleclazine's selectivity for the late INa over the peak INa is a crucial aspect of its therapeutic profile, as it avoids the proarrhythmic effects associated with non-selective sodium channel blockers. By specifically targeting the pathological late current, **eleclazine** reduces the intracellular sodium concentration without significantly affecting the normal cardiac action potential upstroke.[1][2] This reduction in intracellular sodium alleviates the subsequent calcium overload by promoting the forward (calcium-efflux) mode of the Na+/Ca2+ exchanger.[1][3]

Signaling Pathway

The following diagram illustrates the pathological cascade leading to sodium and calcium overload and the site of action for **eleclazine**.





Click to download full resolution via product page

Caption: Pathological cascade and **eleclazine**'s site of action.



Quantitative Data

Preclinical Data: Potency and Selectivity

The inhibitory potency of **eleclazine** on the late sodium current has been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Parameter	Species/Cell Type	Experimental Condition	IC50 (μM)	Reference
Late INa Inhibition	Rabbit Ventricular Myocytes	Holding Potential: -120 mV	0.72 ± 0.06	[2]
Late INa Inhibition	Rabbit Ventricular Myocytes	Holding Potential: -80 mV	0.26 ± 0.01	[2]
Use-Dependent Peak INa Block	Human iPSC- derived Cardiomyocytes	10 Hz stimulation	0.6	[4]
Peak INa Inhibition	Rabbit Ventricular Myocytes	10 μM Eleclazine	~8.8% inhibition	[2]

iPSC: induced pluripotent stem cell

Clinical Data: Electrophysiological Effects in LQT3 Patients

A Phase 3 clinical trial evaluated the efficacy of **eleclazine** in patients with Long QT Syndrome Type 3 (LQT3), a condition characterized by an enhanced late sodium current.



Study Populatio n	Eleclazin e Dose	Duration	Primary Endpoint	Result	p-value	Referenc e
41 subjects with genotype- confirmed LQT3	6 mg once daily	24 weeks	Change in mean daytime QTcF	-8.5 ms (SD 18.03)	<0.01	[5]

QTcF: QT interval corrected for heart rate using the Fridericia formula.

Experimental Protocols

Measurement of Late Sodium Current (Patch-Clamp Electrophysiology)

The whole-cell patch-clamp technique is employed to measure the late sodium current in isolated cardiomyocytes.[6][7]

Objective: To quantify the inhibitory effect of **eleclazine** on the late INa.

Methodology:

- Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit ventricle) and plated on glass coverslips.
- Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic environment, typically containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
- External Solution: The cells are bathed in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate the sodium current, other ion channel blockers (e.g., nifedipine for L-type Ca2+ channels, and appropriate blockers for K+ channels) are added.

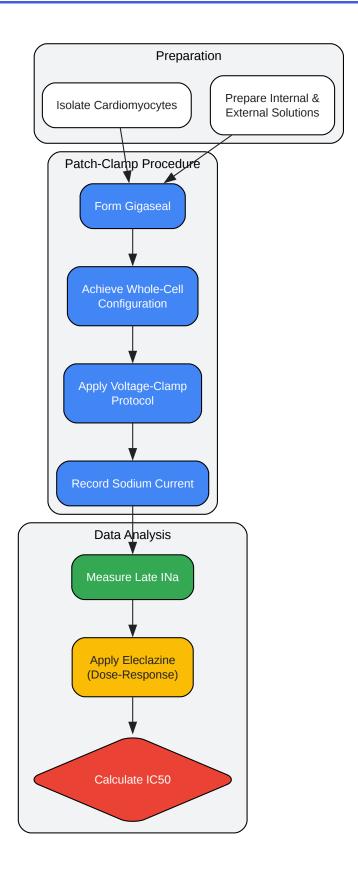
Foundational & Exploratory





- Voltage-Clamp Protocol: A gigaseal is formed between the micropipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -120 mV to ensure availability of sodium channels.
 Depolarizing pulses (e.g., to -20 mV for 500 ms) are applied to elicit both peak and late sodium currents.
- Data Acquisition: The resulting currents are recorded and amplified. The late INa is measured as the mean current during the final 100-200 ms of the depolarizing pulse.
- Drug Application: **Eleclazine** is perfused at various concentrations, and the dose-dependent inhibition of the late INa is determined to calculate the IC50 value.





Click to download full resolution via product page

Caption: Workflow for patch-clamp measurement of late INa.



Measurement of Intracellular Sodium ([Na+]i)

The fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI) is used to measure intracellular sodium concentrations.[8][9]

Objective: To determine the effect of **eleclazine** on intracellular sodium accumulation.

Methodology:

- Cell Loading: Cardiomyocytes are incubated with the cell-permeant form of the dye, SBFI-AM (acetoxymethyl ester), typically at 5-10 μM for 60-90 minutes at room temperature. A non-ionic detergent like Pluronic F-127 may be used to aid in dye loading. Probenecid can be included to prevent dye leakage.[8]
- De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active SBFI inside the cell.
- Fluorescence Measurement: The cells are placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The SBFI is excited at two wavelengths, typically 340 nm (Na+-bound) and 380 nm (Na+-free), and the emission is collected at ~510 nm.[10]
- Experimental Conditions: To induce sodium overload, cells can be treated with a late INa enhancer (e.g., anemone toxin II) or subjected to simulated ischemic conditions.
- Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated. This ratio is proportional to the intracellular sodium concentration. An in-situ calibration is performed at the end of each experiment using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations to convert the fluorescence ratio to absolute [Na+]i values.[8][9]
- Effect of **Eleclazine**: The experiment is repeated in the presence of **eleclazine** to quantify its ability to prevent or reduce the rise in [Na+]i.

Measurement of Intracellular Calcium ([Ca2+]i)

Foundational & Exploratory





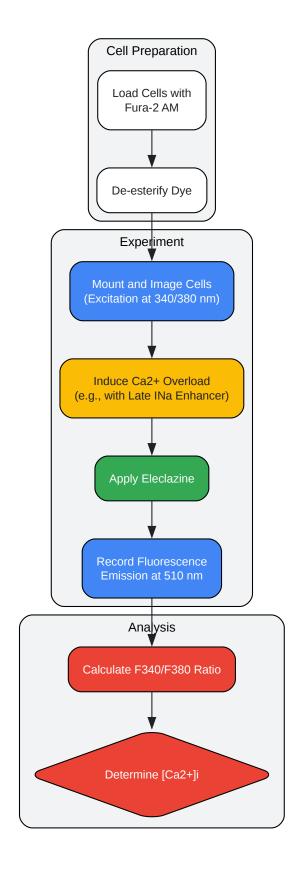
The ratiometric fluorescent indicator Fura-2 is commonly used for measuring intracellular calcium concentrations in cardiomyocytes.[11][12][13][14]

Objective: To assess the effect of **eleclazine** on intracellular calcium overload secondary to sodium accumulation.

Methodology:

- Cell Loading: Cardiomyocytes are loaded with Fura-2 AM (typically 2-5 μM) for 10-20 minutes at room temperature in a physiological buffer.[11][13]
- De-esterification: Following loading, cells are washed and incubated in a dye-free buffer for at least 20-30 minutes to allow for complete de-esterification of the dye.[13]
- Fluorescence Imaging: The coverslip with the loaded cells is mounted on a perfusion chamber on an inverted microscope. The cells are excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.
- Induction of Calcium Overload: Similar to the sodium measurements, calcium overload is induced by enhancing the late INa or through simulated ischemia.
- Data Analysis: The ratio of the fluorescence emission at the two excitation wavelengths (F340/F380) provides a measure of the intracellular calcium concentration. Calibration can be performed to convert the ratio to absolute calcium concentrations.
- Effect of **Eleclazine**: The protocol is repeated with the co-application of **eleclazine** to determine its effect on mitigating the rise in intracellular calcium.





Click to download full resolution via product page

Caption: Workflow for intracellular calcium measurement using Fura-2.



Conclusion

Eleclazine represents a targeted therapeutic approach for cardiovascular diseases characterized by enhanced late sodium current. Its selective inhibition of late INa effectively reduces the pathological intracellular sodium overload and the consequent calcium overload, which are central to the pathophysiology of arrhythmias and ischemic cell damage. The quantitative data from both preclinical and clinical studies support its mechanism of action and therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of eleclazine and other late sodium current inhibitors in drug discovery and development. Despite promising preclinical and early clinical results, the development of eleclazine for hypertrophic cardiomyopathy and ventricular tachyarrhythmias was discontinued following the termination of the LIBERTY-HCM trial due to a lack of efficacy.[15][16]

Nevertheless, the study of eleclazine has provided valuable insights into the role of the late sodium current in cardiac pathophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 4. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Late cardiac sodium current can be assessed using automated patch-clamp PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]







- 8. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 11. Measurement of Intracellular Ca2+ Concentration [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ionoptix.com [ionoptix.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcmbeat.com [hcmbeat.com]
- 16. hcmbeat.com [hcmbeat.com]
- To cite this document: BenchChem. [Eleclazine's Attenuation of Intracellular Sodium and Calcium Overload: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604918#eleclazine-s-effect-on-intracellular-sodium-and-calcium-overload]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com